5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole
Description
Properties
IUPAC Name |
5-(2-bromoethyl)-3-(4-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c12-6-5-10-7-11(14-15-10)8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJRDWYZJHHZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Propargyl Bromide and Benzohydroximinoyl Chloride
A notable method involves the reaction of benzohydroximinoyl chloride bearing a 4-bromophenyl group with propargyl bromide in the presence of saturated aqueous sodium bicarbonate and dichloromethane at 0 °C. The reaction mixture is stirred for 24 hours, allowing for the formation of 3-(4-bromophenyl)-5-(bromomethyl) isoxazole intermediates. The organic layer is separated, dried, and purified by crystallization or silica gel chromatography using light petroleum/ethyl acetate mixtures as eluents. This method yields the bromomethyl isoxazole with about 58% efficiency.
Ring Formation and Bromination via Nitrile Oxide Cycloaddition
Isoxazole rings can be constructed by 1,3-dipolar cycloaddition of nitrile oxides with alkynes. For 5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole, the nitrile oxide is generated in situ from appropriate precursors, and the alkyne bears the 4-bromophenyl substituent. The reaction is often catalyzed or facilitated by bases such as DBU or performed under acidic aqueous conditions to improve regioselectivity and yield. Post-cycloaddition, the 5-position can be functionalized by bromination using reagents like N-bromosuccinimide (NBS) or via substitution of a suitable leaving group with bromide ions.
Bromination Using N-Bromosuccinimide (NBS)
Selective bromination of the 5-position side chain can be achieved by treating the corresponding methyl or ethyl-substituted isoxazole with NBS in acetic acid or other solvents at room temperature. This method introduces the bromine atom at the terminal alkyl position, forming the 2-bromoethyl substituent. The reaction conditions are mild, and the bromination proceeds with good regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate the formation of isoxazole derivatives, improving reaction rates and yields. This technique can be applied to the cycloaddition or bromination steps, reducing reaction times from hours to minutes while maintaining product purity.
- The presence of bromine atoms on both the phenyl ring and the alkyl side chain increases the electrophilicity of the compound, facilitating further functionalization or biological activity.
- The use of aqueous bicarbonate buffers helps maintain mild basic conditions, essential for controlling the cycloaddition reaction and avoiding side reactions.
- Environmentally benign methods such as ultrasound or ionic liquids have been explored for isoxazole synthesis but are less documented specifically for this compound.
- Purification typically involves crystallization from hexanes or column chromatography on silica gel with petroleum ether/ethyl acetate mixtures, ensuring high purity of the final product.
The preparation of this compound is achieved primarily through:
- The cycloaddition of nitrile oxides with alkynes bearing 4-bromophenyl substituents.
- Subsequent bromination of the 5-position side chain using N-bromosuccinimide or related brominating agents.
- Reaction conditions optimized for mild temperatures, controlled pH, and appropriate solvents to maximize yield and purity.
- Advanced methods like microwave irradiation can enhance efficiency.
These methods are supported by experimental data showing moderate to high yields, reproducibility, and the ability to obtain analytically pure compounds suitable for further applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in 5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the isoxazole ring.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Products with higher oxidation states, such as brominated isoxazole oxides.
Reduction Products: Products with reduced bromine atoms or altered isoxazole ring structures.
Scientific Research Applications
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated derivatives which may exhibit unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole involves its interaction with molecular targets through its bromine atoms and isoxazole ring. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Bromophenyl Substitutions
a) 3-(4-Bromophenyl)Isoxazole
- Structure : Lacks the bromoethyl group at position 4.
- Biological Activity : Exhibits competitive inhibition of glutathione S-transferase (GST) with an IC50 of 0.099 μM, attributed to the bromophenyl group’s electron-withdrawing effect enhancing enzyme binding .
b) 5-(4-Bromophenyl)-3-(3-Phenylquinoxalin-2-yl)Isoxazole
- Structure: Features a quinoxaline moiety at position 3 instead of bromophenyl.
- Synthesis: Prepared via conventional heating (ethanol reflux, 6 hours) or ultrasound irradiation, with the latter improving reaction efficiency .
- Relevance: The quinoxaline group introduces π-π stacking interactions, which may enhance crystallinity—a property less pronounced in the target compound due to its flexible bromoethyl chain .
c) Ethyl 3-(4-Bromophenyl)-5-Methylisoxazole-4-Carboxylate
- Structure : Contains a methyl group at position 5 and an ester functional group.
Heterocyclic Analogues with Similar Pharmacophores
a) 1,3,4-Oxadiazole Derivatives (e.g., IIIa and IIIb)
- Structure : Replace the isoxazole ring with a 1,3,4-oxadiazole core.
- Biological Activity : Compounds IIIa and IIIb exhibit 59.5% and 61.9% anti-inflammatory activity (carrageenan-induced edema model), comparable to indomethacin. Their severity indices (SI = 0.75–0.83) suggest lower toxicity than the target compound’s brominated analogs .
- Mechanistic Insight : The oxadiazole ring’s planar structure may favor DNA intercalation, a mechanism less relevant to isoxazoles .
b) Benzisoxazole-Imidazothiadiazole Hybrids
Glutathione-Dependent Enzyme Modulation
| Compound | Enzyme Target | Inhibition Type | IC50 (μM) | KI (μM) |
|---|---|---|---|---|
| 3-(4-Bromophenyl)Isoxazole | GST | Competitive | 0.099 | 0.059 ± 0.20 |
| 3-(4-Chlorophenyl)Isoxazole | GR | Uncompetitive | 0.059 | 0.011 ± 0.002 |
| Target Compound* | GST/GR | To be determined | — | — |
Hypothesis*: The bromoethyl group in 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole may enhance GST inhibition by introducing steric hindrance or additional halogen bonding, though this requires experimental validation .
Biological Activity
5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C10H9Br2N
- Molecular Weight : 316.99 g/mol
- CAS Number : 1199773-55-1
The structure of this compound features a bromophenyl group and an isoxazole ring, which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence neurotransmitter pathways, potentially acting as an inhibitor or modulator of specific receptors involved in neurological functions. Its bromine substituents may enhance lipophilicity, allowing better membrane penetration and receptor binding.
Biochemical Pathways
Research indicates that compounds similar to this compound can affect several biochemical pathways:
- Neurotransmitter Modulation : It has been suggested that this compound may modulate the levels of neurotransmitters such as serotonin and dopamine by inhibiting enzymes like monoamine oxidase (MAO), which are responsible for their degradation.
- Cell Signaling : The compound may influence cell signaling pathways that regulate cell proliferation and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study exploring the neuroprotective effects of isoxazole derivatives found that compounds with similar structures to this compound exhibited significant protective effects against oxidative stress in neuronal cells. These compounds were shown to enhance cell viability and reduce apoptosis in vitro. -
Antimicrobial Activity :
Research has indicated that isoxazole derivatives possess antimicrobial properties. In vitro studies demonstrated that this compound exhibited inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. -
Anti-inflammatory Properties :
Another study highlighted the anti-inflammatory potential of isoxazole derivatives. The compound was shown to inhibit pro-inflammatory cytokines in macrophage cell lines, indicating a possible role in treating inflammatory diseases.
Dosage Effects in Animal Models
Preclinical studies involving animal models have demonstrated that the biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, the compound enhanced cognitive function and exhibited neuroprotective effects.
- High Doses : Conversely, higher doses resulted in neurotoxicity and behavioral changes, underscoring the importance of dosage in therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole?
The synthesis typically involves alkylation or nucleophilic substitution. For example, reacting 3-(4-bromophenyl)isoxazole derivatives with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification is achieved via column chromatography using ethyl acetate/hexane mixtures, followed by recrystallization. Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed using HPLC or TLC, while structural confirmation employs ¹H/¹³C NMR (to confirm bromine substitution patterns and ethyl chain integration), FT-IR (to identify functional groups like C-Br stretches at ~550 cm⁻¹), and high-resolution mass spectrometry. X-ray crystallography with SHELX software can resolve crystallographic ambiguities .
Q. What safety protocols should be followed when handling this compound?
Brominated compounds require strict safety measures: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Refer to MSDS guidelines for structurally similar brominated isoxazoles, which highlight risks of toxicity and environmental hazards .
Advanced Research Questions
Q. How can enzyme inhibition kinetics be analyzed for this compound against glutathione-dependent enzymes?
Conduct kinetic assays with varying concentrations of reduced glutathione (GSH) and the compound. Generate Lineweaver-Burk plots (1/velocity vs. 1/[GSH]) to determine inhibition type (competitive, non-competitive). For instance, parallel lines in double-reciprocal plots suggest uncompetitive inhibition, while intersecting lines indicate competitive binding .
Q. What computational approaches predict the compound’s reactivity and binding affinity?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes like glutathione S-transferase. Studies on analogous bromophenyl isoxazoles revealed binding energies correlating with experimental IC₅₀ values .
Q. How can structural modifications enhance its bioactivity or selectivity?
Introduce substituents at the 5-position (e.g., electron-withdrawing groups like nitro or methoxy) to modulate electronic effects. Compare with derivatives such as 5-(4-nitrophenyl)isoxazole-3-carboxylic acid, which showed enhanced enzyme inhibition due to increased electrophilicity .
Data Contradiction Resolution
Q. How to address discrepancies in reported biological activities of similar isoxazole derivatives?
Validate synthesis routes to rule out positional isomerism (e.g., 4-bromo vs. 3-bromo substitution). Ensure purity via elemental analysis and HPLC. Replicate assays under standardized conditions (enzyme source, pH, temperature). For example, conflicting IC₅₀ values may arise from differences in GSH concentrations or assay methodologies .
Methodological Tables
Table 1: Key Spectroscopic Data for this compound
Table 2: Enzyme Inhibition Parameters for Analogous Isoxazoles
| Compound | IC₅₀ (μM) | Inhibition Type | Reference |
|---|---|---|---|
| 3-(4-Bromophenyl)isoxazole | 12.5 | Competitive | |
| 5-(4-Nitrophenyl)isoxazole | 8.2 | Uncompetitive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
